6-methyl-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC15622781
Molecular Formula: C16H18O3
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18O3 |
|---|---|
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 6-methyl-7-propoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C16H18O3/c1-3-9-18-14-8-7-12-11-5-4-6-13(11)16(17)19-15(12)10(14)2/h7-8H,3-6,9H2,1-2H3 |
| Standard InChI Key | WVWUUYHAFBYRRJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C |
Introduction
Structural Characterization and Molecular Identity
Core Molecular Architecture
6-Methyl-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (molecular formula: C₁₆H₁₈O₃; molecular weight: 258.31 g/mol) features a bicyclic framework comprising a cyclopentane ring fused to a chromen-4-one system. Key substituents include:
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A methyl group at position 6 of the chromenone ring.
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A propoxy group (-O-CH₂CH₂CH₃) at position 7.
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Partial saturation at the 2,3-positions of the cyclopentane ring.
The IUPAC name systematically describes this arrangement: 6-methyl-7-propoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one. Its canonical SMILES string (CCCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C) and InChIKey (WVWUUYHAFBYRRJ-UHFFFAOYSA-N) provide unambiguous representations for computational studies.
Comparative Analysis with Structural Analogs
Modifications to the oxygen-containing substituent at position 7 significantly alter molecular properties. Table 1 contrasts this compound with related derivatives:
Table 1: Structural comparison of 6-methyl-7-substituted cyclopenta[c]chromenones .
The propoxy group confers reduced steric bulk compared to branched or aromatic ethers, potentially enhancing solubility in apolar solvents.
Synthetic Methodologies
Retrosynthetic Considerations
While explicit synthetic protocols remain undisclosed in public literature, plausible routes can be extrapolated from analogous chromenone syntheses:
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Core ring formation: Cyclocondensation of substituted phenols with cyclic ketones under acidic conditions.
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Etherification: Nucleophilic substitution at position 7 using propyl bromide in the presence of a base (e.g., K₂CO₃).
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Selective hydrogenation: Partial saturation of the cyclopentene precursor to achieve the 2,3-dihydro configuration .
Purification and Characterization Challenges
The compound’s bicyclic system and ether linkage may complicate crystallization. Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane eluents) are likely employed for purification. Spectroscopic characterization would require:
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¹H/¹³C NMR: To confirm substituent positions and ring saturation.
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HRMS: For verification of molecular weight (theoretical m/z for [M+H]⁺: 259.1329).
Physicochemical Properties and Reactivity
Predicted Physicochemical Parameters
Computational models estimate the following properties:
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LogP: ~2.8 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration).
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Hydrogen bond donors/acceptors: 0/4 (favoring passive membrane diffusion).
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Topological polar surface area (TPSA): 46.5 Ų (suggesting moderate polarity) .
Reactivity Hotspots
The molecule exhibits three primary reactive centers:
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Chromen-4-one carbonyl: Susceptible to nucleophilic attack (e.g., Grignard additions).
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Propoxy ether linkage: May undergo cleavage under strong acidic/basic conditions.
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Cyclopentane ring: Potential site for further hydrogenation or functionalization.
Research Applications and Biological Relevance
Synthetic Intermediate Utility
This compound serves as a versatile precursor in medicinal chemistry:
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Kinase inhibitor scaffolds: Chromenones are privileged structures in ATP-binding site targeting .
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Natural product analogs: Structural similarity to flavonoid derivatives suggests potential bioactivity.
Limitations in Current Knowledge
Despite its synthetic accessibility, published data on biological activity remains absent. This gap highlights opportunities for:
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